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An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-
methoxybenzaldehyde, a halogenated and methoxylated aromatic aldehyde of significant

interest to the scientific community. Designed for researchers, medicinal chemists, and

professionals in drug development, this document delves into the core physicochemical

properties, spectroscopic profile, synthetic pathways, and strategic applications of this versatile

chemical intermediate. With a focus on the causality behind its utility, this guide serves as a

critical resource for leveraging this compound in the synthesis of complex molecular

architectures and novel therapeutic agents.

Core Physicochemical Properties and Identifiers
4-Bromo-2-fluoro-6-methoxybenzaldehyde is a polysubstituted benzene derivative. The

unique arrangement of its functional groups—an aldehyde, a bromine atom, a fluorine atom,

and a methoxy group—imparts a distinct reactivity profile that is highly valuable in organic

synthesis. The electron-withdrawing nature of the halogens and the aldehyde group, combined

with the electron-donating effect of the methoxy group, creates a nuanced electronic

environment that can be exploited for selective chemical transformations.

The fundamental properties of this compound are summarized below.
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Property Value Reference(s)

Molecular Weight 233.036 g/mol [1][2]

Molecular Formula C₈H₆BrFO₂ [1][3]

CAS Number 856767-09-4 [1][2]

Appearance Solid [1]

Monoisotopic Mass 231.95352 Da [3]

InChI Key
RJWZBFAJSYHLOU-

UHFFFAOYSA-N
[1][3]

SMILES
COC1=C(C(=CC(=C1)Br)F)C=

O
[3]

Spectroscopic Profile for Structural Verification
Accurate structural elucidation and purity assessment are paramount in research and

development. The following section outlines the expected spectroscopic characteristics for 4-
Bromo-2-fluoro-6-methoxybenzaldehyde, providing a self-validating system for compound

identification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aldehyde proton, the aromatic protons, and the methoxy group protons. The aldehyde

proton should appear as a singlet far downfield (δ ≈ 9.8-10.5 ppm). The methoxy group will

be a sharp singlet upfield (δ ≈ 3.8-4.1 ppm). The two aromatic protons will appear as

doublets, with their coupling constants and chemical shifts influenced by the surrounding

substituents.

¹³C NMR Spectroscopy: The carbon NMR will display eight distinct signals corresponding to

each carbon atom in the molecule. The aldehyde carbonyl carbon will be the most downfield

signal (δ ≈ 185-195 ppm). The aromatic carbons will appear in the δ ≈ 110-165 ppm region,

with the carbons directly attached to electronegative atoms (O, F, Br) showing characteristic

shifts. The methoxy carbon will be a distinct signal around δ ≈ 55-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups present. A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of

the C=O stretch of the aromatic aldehyde. Other key peaks include C-O stretching for the

methoxy ether (around 1250 cm⁻¹) and C-F/C-Br stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the

natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the

molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal

intensity, which is a definitive indicator of a monobrominated compound.

Synthetic Pathways and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common strategy for preparing

polysubstituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring.

The synthesis of related compounds often starts from commercially available building blocks.

For instance, a plausible route could be conceptualized starting from a substituted

fluorobenzene derivative.

A general and efficient method for synthesizing related compounds like 4-bromo-2-

methoxybenzaldehyde has been reported, which involves a two-step process from 1,4-

dibromo-2-fluorobenzene.[4][5] This approach highlights a key transformation: a nucleophilic

aromatic substitution (SNAr) reaction. The fluorine atom is a good leaving group, activated by

the electron-withdrawing groups on the ring, making it susceptible to displacement by a

nucleophile like methoxide.

1,4-Dibromo-2-fluorobenzene 4-Bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde

4-Bromo-2-methoxybenzaldehyde
(Target Analogue)

Methanol (CH3OH)
K2CO3, Heat
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Caption: Workflow for the synthesis of a key benzaldehyde analogue.

Experimental Protocol: Synthesis of 4-Bromo-2-
methoxybenzaldehyde (Illustrative Analogue)
This protocol is adapted from a patented method and serves as an expert-validated template

for similar transformations.[4][5] The causality for using potassium carbonate instead of a

stronger base like sodium methoxide is to minimize the potential for a disproportionation

(Cannizzaro) reaction of the aldehyde product.[4]

Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (10

volumes), add potassium carbonate (K₂CO₃, 2.0 eq).

Heating: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction

progress by a suitable analytical method (e.g., TLC or GC-MS).

Work-up: Once the starting material is consumed, cool the mixture to room temperature.

Remove the methanol under reduced pressure.

Extraction: Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the

residue. Separate the organic layer, and extract the aqueous layer twice more with the

organic solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by

crystallization from a suitable solvent system (e.g., heptane) to yield pure 4-bromo-2-

methoxybenzaldehyde.[4]

Applications in Research and Drug Development
Halogenated benzaldehydes are cornerstone building blocks in medicinal chemistry. The

specific functionalities of 4-Bromo-2-fluoro-6-methoxybenzaldehyde make it a highly

valuable precursor for synthesizing complex scaffolds.
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Versatile Chemical Handle: The aldehyde group is a versatile functional group that can

readily participate in reactions such as reductive amination, Wittig reactions, and the

formation of Schiff bases, allowing for the introduction of diverse side chains and heterocyclic

systems.[6]

Scaffold for Heterocycles: Many active pharmaceutical ingredients (APIs) are based on

heterocyclic cores.[7] This compound serves as an ideal starting point for constructing

quinolines, benzodiazepines, and other pharmacologically relevant ring systems.

Participation in Coupling Reactions: The carbon-bromine bond is a key site for metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the

strategic introduction of aryl, alkyl, or alkyne groups, enabling rapid library synthesis for

structure-activity relationship (SAR) studies.

Modulation of Physicochemical Properties: The fluorine and methoxy groups are critical for

modulating the properties of a final drug candidate. Fluorine can enhance metabolic stability

and binding affinity, while the methoxy group can influence solubility and receptor

interactions.[7][8] The strategic placement of these groups makes this intermediate

particularly attractive for drug design.

Synthetic Transformations

Drug Discovery Outcomes
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Caption: Relationship between structural features and drug discovery applications.
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Safety and Handling
As with any laboratory chemical, 4-Bromo-2-fluoro-6-methoxybenzaldehyde should be

handled with appropriate care. Based on data for structurally similar compounds, it should be

treated as potentially harmful and irritant.[9][10]

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before

use for complete and accurate safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-BROMO-2-FLUORO-6-METHOXYBENZALDEHYDE | CymitQuimica
[cymitquimica.com]

2. CAS 856767-09-4 | 2615-B-0P | MDL MFCD22543644 | 4-Bromo-2-fluoro-6-
methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]

3. PubChemLite - 4-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2)
[pubchemlite.lcsb.uni.lu]

4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google
Patents [patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1443001?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/661880
https://www.sigmaaldrich.com/HK/zh/product/aldrich/706957
https://www.benchchem.com/product/b1443001?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/10-F304570/4-bromo-2-fluoro-6-methoxybenzaldehyde/
https://cymitquimica.com/products/10-F304570/4-bromo-2-fluoro-6-methoxybenzaldehyde/
https://synquestlabs.com/ProductV2/ProductDetail/157121
https://synquestlabs.com/ProductV2/ProductDetail/157121
https://pubchemlite.lcsb.uni.lu/e/compound/57442210
https://pubchemlite.lcsb.uni.lu/e/compound/57442210
https://patents.google.com/patent/US20130090498A1/en
https://patents.google.com/patent/US20130090498A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy
- Google Patents [patents.google.com]

6. benchchem.com [benchchem.com]

7. nbinno.com [nbinno.com]

8. nbinno.com [nbinno.com]

9. 4-溴-2-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

10. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [4-Bromo-2-fluoro-6-methoxybenzaldehyde molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443001#4-bromo-2-fluoro-6-methoxybenzaldehyde-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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